molecular formula C18H19NO3 B11803262 (8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate

(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate

Cat. No.: B11803262
M. Wt: 297.3 g/mol
InChI Key: BSXDTBRZYMNNRS-ADLMAVQZSA-N
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Description

(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the cyclopropane ring through a cyclopropanation reaction. The tert-butyl ester group is then introduced via esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific application.

Biological Activity

(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate is a complex organic compound characterized by a unique bicyclic structure that belongs to the class of benzo[c]indoles. This compound is notable for its potential biological activities and applications in medicinal chemistry. The structural features include a tert-butyl group, a carbonyl group, and a cyclopropane moiety, which contribute to its chemical reactivity and biological properties.

  • Molecular Formula : C18H19NO3
  • Molecular Weight : 297.348 g/mol
  • CAS Number : 128300-13-0
  • IUPAC Name : tert-butyl (1R,13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2(7),3,5,9-tetraene-11-carboxylate

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

  • Anticancer Activity : Compounds related to benzo[c]indoles are known for their anticancer properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : The structural characteristics of this compound may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating that this compound could also possess such effects.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Properties
Compound ABenzo[c]indoleAnticancerHigh selectivity
Compound BCyclopropaneAntimicrobialReactive intermediates
Compound CTert-butyl esterNeuroprotectiveStability under heat

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the anticancer potential of benzo[c]indole derivatives. Results indicated that modifications to the structure could enhance cytotoxicity against breast cancer cells.
  • Neuroprotection Research : Research in Neuroscience Letters examined the neuroprotective effects of indole derivatives in models of Alzheimer's disease. Findings suggested that certain structural modifications could improve neuroprotective efficacy.
  • Antimicrobial Activity Assessment : A paper in Phytotherapy Research evaluated various indole compounds for antimicrobial activity against pathogenic bacteria and fungi. The study found significant activity in several derivatives.

Conclusion and Future Directions

The unique combination of structural elements in this compound suggests distinct chemical reactivity and potential biological effects that remain largely unexplored. Further research is essential to fully understand its properties and applications across various therapeutic areas.

Future studies should focus on:

  • In vitro and in vivo assessments to evaluate specific biological activities.
  • Structure–activity relationship (SAR) studies to optimize efficacy.
  • Mechanistic studies to elucidate the pathways involved in its biological effects.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

tert-butyl (1R,13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carboxylate

InChI

InChI=1S/C18H19NO3/c1-17(2,3)22-16(21)19-10-11-9-18(11)13-7-5-4-6-12(13)14(20)8-15(18)19/h4-8,11H,9-10H2,1-3H3/t11-,18-/m1/s1

InChI Key

BSXDTBRZYMNNRS-ADLMAVQZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@]23C1=CC(=O)C4=CC=CC=C34

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC23C1=CC(=O)C4=CC=CC=C34

Origin of Product

United States

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